molecular formula C18H18N2O3 B8429914 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline

4-[(6,7-Dimethoxy-4-quinolyl)oxy]-3-methyl-aniline

Cat. No. B8429914
M. Wt: 310.3 g/mol
InChI Key: UOZCXYMRQHMNRC-UHFFFAOYSA-N
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Patent
US08999982B2

Procedure details

M1 was prepared from 6,7-dimethoxyquinolin-4-ol and 1-fluoro-2-methyl-4-nitrobenzene following the general procedure reported in Preparative Example 1 Step 1-2. 1H NMR (400 MHz, d5-DMSO, 300K) δ 1.93 (s, 3H), 3.92 (s, 6H), 5.06 (br s, 2H), 6.24 (d, J=5.2 Hz, 1H), 6.48 (dd, J=8.4 Hz, J=2.5 Hz, 1H), 6.53 (d, J=2.5 Hz, 1H), 6.83 (d, J=8.4 Hz, 1H), 7.35 (s, 1H), 7.53 (s, 1H), 8.40 (d, J=5.2 Hz, 1H). MS (ES) C19H19N2O3 requires: 310. Found: 311 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[OH:15].F[C:17]1[CH:22]=[CH:21][C:20]([N+:23]([O-])=O)=[CH:19][C:18]=1[CH3:26]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1[O:13][CH3:14])[N:9]=[CH:8][CH:7]=[C:6]2[O:15][C:17]1[CH:22]=[CH:21][C:20]([NH2:23])=[CH:19][C:18]=1[CH3:26]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC=1C=C2C(=CC=NC2=CC1OC)OC1=C(C=C(N)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.